3-(oxetan-2-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(oxetan-2-yl)piperidine is a heterocyclic compound characterized by a unique three-dimensional structure. It consists of a piperidine ring fused with an oxetane ring, making it a ring-strained molecule. This compound has garnered significant interest in various fields, including drug discovery, material sciences, and chemical synthesis, due to its distinctive structural and physicochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(oxetan-2-yl)piperidine typically involves the formation of the oxetane ring followed by its fusion with the piperidine ring. One common method is the intramolecular cyclization through C−O bond formation. This can be achieved via epoxide ring opening followed by ring closing . Another approach involves the electrophilic halocyclization of alcohols to form the oxetane ring .
Industrial Production Methods: Industrial production of this compound may utilize scalable synthetic routes such as the Suzuki–Miyaura cross-coupling reaction. This method allows for the efficient synthesis of oxetane derivatives by coupling brominated pyrazole–azetidine hybrids with boronic acids . The structures of the synthesized compounds are confirmed using various spectroscopic techniques, including NMR and HRMS .
Chemical Reactions Analysis
Types of Reactions: 3-(oxetan-2-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form oxetanones.
Reduction: Reduction reactions can lead to the formation of reduced piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed under basic conditions.
Major Products:
Scientific Research Applications
3-(oxetan-2-yl)piperidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is utilized in the production of advanced materials and as a precursor for various chemical syntheses
Mechanism of Action
The mechanism of action of 3-(oxetan-2-yl)piperidine involves its interaction with specific molecular targets and pathways. The oxetane ring’s ring strain makes it highly reactive, allowing it to participate in various biochemical reactions. The piperidine ring can interact with biological receptors, modulating their activity. This dual functionality makes the compound a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Azetidine: Another four-membered ring compound with similar ring strain and reactivity.
Pyrrolidine: A five-membered ring compound with a nitrogen atom, used in similar applications.
Morpholine: A six-membered ring compound with both nitrogen and oxygen atoms, known for its versatility in chemical synthesis
Uniqueness: 3-(oxetan-2-yl)piperidine stands out due to its unique combination of the oxetane and piperidine rings. This fusion imparts distinct physicochemical properties, making it more reactive and versatile compared to its counterparts. Its ability to undergo a wide range of chemical reactions and its applications in diverse fields highlight its uniqueness .
Properties
CAS No. |
1934925-11-7 |
---|---|
Molecular Formula |
C8H15NO |
Molecular Weight |
141.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.